![molecular formula C17H14N4O3 B5322695 (5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5322695.png)
(5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol
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Overview
Description
(5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of (5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol varies depending on its application. In anti-inflammatory and anti-cancer studies, it has been shown to inhibit the activity of specific enzymes involved in the inflammatory and cancer pathways. In anti-microbial studies, it has been shown to disrupt the cell membrane of bacteria and fungi. In biochemistry and molecular biology studies, it has been shown to interact with specific proteins and DNA.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects depending on its concentration and application. In anti-inflammatory and anti-cancer studies, it has been shown to reduce inflammation and tumor growth. In anti-microbial studies, it has been shown to inhibit the growth of bacteria and fungi. In biochemistry and molecular biology studies, it has been shown to affect protein and DNA structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using (5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol in lab experiments include its synthetic availability, high purity, and specific activity. However, its limitations include its potential toxicity, limited solubility in certain solvents, and lack of selectivity for specific enzymes and proteins.
Future Directions
For the research on (5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol include the development of more selective analogs for specific enzymes and proteins, the investigation of its potential applications in other fields such as materials science and environmental science, and the exploration of its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and tools for studying biological systems.
Synthesis Methods
The synthesis of (5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol involves the reaction of 2-furancarboxaldehyde, 5-phenyl-1,2,4-oxadiazole-3-carboxaldehyde, and 1H-imidazole-1-methanol in the presence of a suitable catalyst under specific reaction conditions. The yield of the product depends on the reaction conditions, such as temperature, time, and solvent used.
Scientific Research Applications
(5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. In biochemistry, it has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions. In molecular biology, it has been used as a DNA intercalator and as a modulator of enzyme activity.
properties
IUPAC Name |
[5-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]imidazol-2-yl]furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-11-13-6-7-14(23-13)16-18-8-9-21(16)10-15-19-17(24-20-15)12-4-2-1-3-5-12/h1-9,22H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJNYVODVHULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CN3C=CN=C3C4=CC=C(O4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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